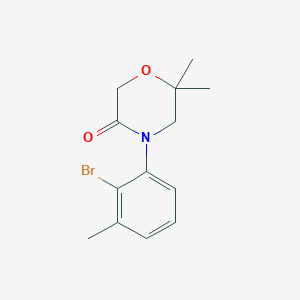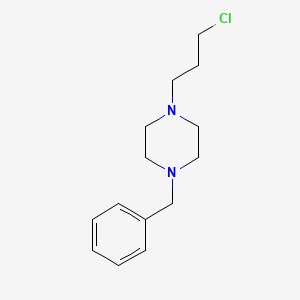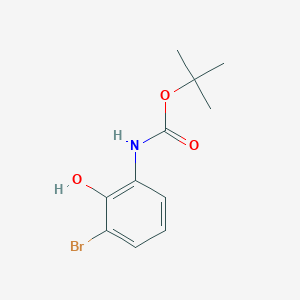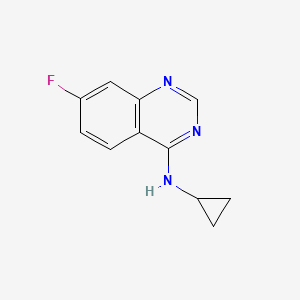![molecular formula C12H21NO5 B8746054 2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B8746054.png)
2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. The compound also features a cyclopentyl ring with a hydroxyl group, adding to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl groupThe reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can improve the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the cyclopentyl ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the Boc group reveals the free amino group, which can further react to form peptides or other derivatives.
Applications De Recherche Scientifique
2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its interaction with various molecular targets and pathways. The Boc protecting group can be selectively removed under specific conditions, revealing the free amino group, which can participate in further chemical reactions. The hydroxyl group on the cyclopentyl ring can also undergo transformations, contributing to the compound’s reactivity and versatility in synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(t-Butoxycarbonyl)-glycine: Lacks the cyclopentyl ring and hydroxyl group, making it less versatile in certain synthetic applications.
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclohexyl)-glycine: Features a cyclohexyl ring instead of a cyclopentyl ring, which can affect its reactivity and steric properties.
Uniqueness
2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to the presence of both the Boc protecting group and the hydroxyl-substituted cyclopentyl ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-(1-hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(9(14)15)12(17)6-4-5-7-12/h8,17H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Clé InChI |
WICBYPGHVGVDPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCCC1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















